

Spectroscopic Data of Betamethasone Acibutate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Betamethasone acibutate*

CAS No.: 5534-05-4

Cat. No.: B1666871

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for betamethasone and its esters, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of specific data for **betamethasone acibutate**, this guide presents detailed information on the parent compound, betamethasone, and its closely related esters. This information serves as a valuable reference for the characterization and analysis of this class of corticosteroids.

Spectroscopic Data

The spectroscopic data for betamethasone and its derivatives are crucial for their identification, structural elucidation, and quantification. Below are summaries of available NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for determining the chemical structure of corticosteroids. The following tables summarize the ^1H and ^{13}C NMR chemical shifts for betamethasone and its

common esters.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) of Betamethasone and Related Esters

Proton	Betamethasone	Betamethasone 17-valerate
H-1	~6.0-6.2 (d)	~6.1 (d)
H-2	~7.2 (d)	~7.2 (d)
H-4	~6.2-6.3 (s)	~6.3 (s)
H-6 α	~2.4 (m)	~2.5 (m)
H-6 β	~2.5 (m)	~2.6 (m)
H-11	~4.1-4.3 (m)	~4.2 (m)
H-16	~1.8 (m)	~1.9 (m)
C18-H ₃	~0.8-0.9 (s)	~0.9 (s)
C19-H ₃	~1.2 (s)	~1.2 (s)
C21-H ₂	~4.2-4.8 (m)	~4.3, 4.9 (d)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled from publicly available spectral information.[\[1\]](#)

Table 2: ^{13}C NMR Chemical Shifts (δ , ppm) of Betamethasone and Related Esters

Carbon	Betamethasone	Betamethasone 21-acetate	Betamethasone 17,21-dipropionate	Betamethasone 21-phosphate disodium
C-1	~155	~154	~154	~155
C-2	~128	~128	~128	~128
C-3	~186	~186	~186	~186
C-4	~129	~129	~129	~129
C-5	~169	~169	~169	~169
C-9	~104 (d, J=24Hz)	~104 (d, J=24Hz)	~104 (d, J=24Hz)	~104 (d, J=24Hz)
C-11	~68	~68	~68	~68
C-16	~35	~35	~35	~35
C-17	~85	~85	~93	~85
C-18	~16	~16	~16	~16
C-19	~21	~21	~21	~21
C-20	~210	~205	~204	~209
C-21	~69	~67	~68	~69

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled from publicly available spectral information from various sources.

[\[2\]](#)[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption peaks for betamethasone are listed below.

Table 3: Characteristic IR Absorption Peaks (cm⁻¹) of Betamethasone

Functional Group	Vibrational Mode	Approximate Wavenumber (cm ⁻¹)
O-H	Stretching	3400-3500
C=O (ketone, C-3)	Stretching	~1660
C=O (ketone, C-20)	Stretching	~1710
C=C	Stretching	~1620, ~1600
C-O	Stretching	1000-1200
C-F	Stretching	1000-1100

Note: Peak positions can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific ester derivative.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a common technique for the analysis of corticosteroids.

Table 4: Key Mass Spectrometry Fragments (m/z) of Betamethasone

Ion	Description	m/z (approximate)
[M+H] ⁺	Protonated molecule	393.2
[M+Na] ⁺	Sodiated molecule	415.2
[M+H-H ₂ O] ⁺	Loss of water	375.2
[M+H-2H ₂ O] ⁺	Loss of two water molecules	357.2
[M+H-HF] ⁺	Loss of hydrogen fluoride	373.2

Note: Fragmentation patterns can be influenced by the ionization method and collision energy. The presence of different ester groups will alter the molecular weight and fragmentation pathways.^[5]

Experimental Protocols

Detailed methodologies are essential for reproducing spectroscopic data. The following sections outline typical experimental protocols for the analysis of corticosteroids.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of corticosteroids is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the corticosteroid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Methanol-d_4). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are necessary.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

A standard procedure for acquiring an IR spectrum of a solid corticosteroid sample using the KBr pellet method is described below:

- **Sample Preparation:** Grind 1-2 mg of the dry corticosteroid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or semi-transparent pellet.

- **Spectrum Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer.
- **Background Scan:** Record a background spectrum of the empty sample compartment.
- **Sample Scan:** Record the spectrum of the sample over the range of 4000-400 cm^{-1} . The final spectrum is the ratio of the sample scan to the background scan, expressed in terms of transmittance or absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

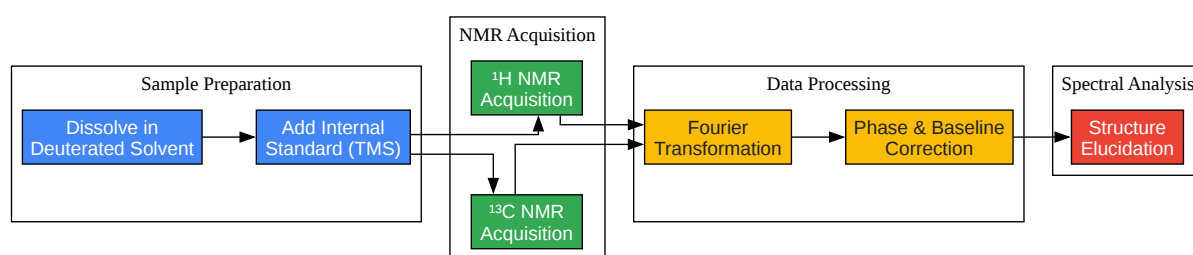
LC-MS is a highly sensitive and selective technique for the analysis of corticosteroids in complex matrices. A typical LC-MS/MS method involves:

- **Sample Preparation:** For biological samples, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is required to remove interfering matrix components. The extracted sample is then reconstituted in a solvent compatible with the mobile phase.
- **Chromatographic Separation:**
 - **Column:** A reversed-phase C18 column is commonly used.
 - **Mobile Phase:** A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
 - **Flow Rate:** A flow rate in the range of 0.2-0.5 mL/min is common.
- **Mass Spectrometric Detection:**
 - **Ionization:** Electrospray ionization (ESI) in positive ion mode is generally used for corticosteroids.
 - **Mass Analyzer:** A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) is used.

- Acquisition Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used, where specific precursor-to-product ion transitions are monitored. For qualitative analysis and structural confirmation, full scan and product ion scan modes are utilized.

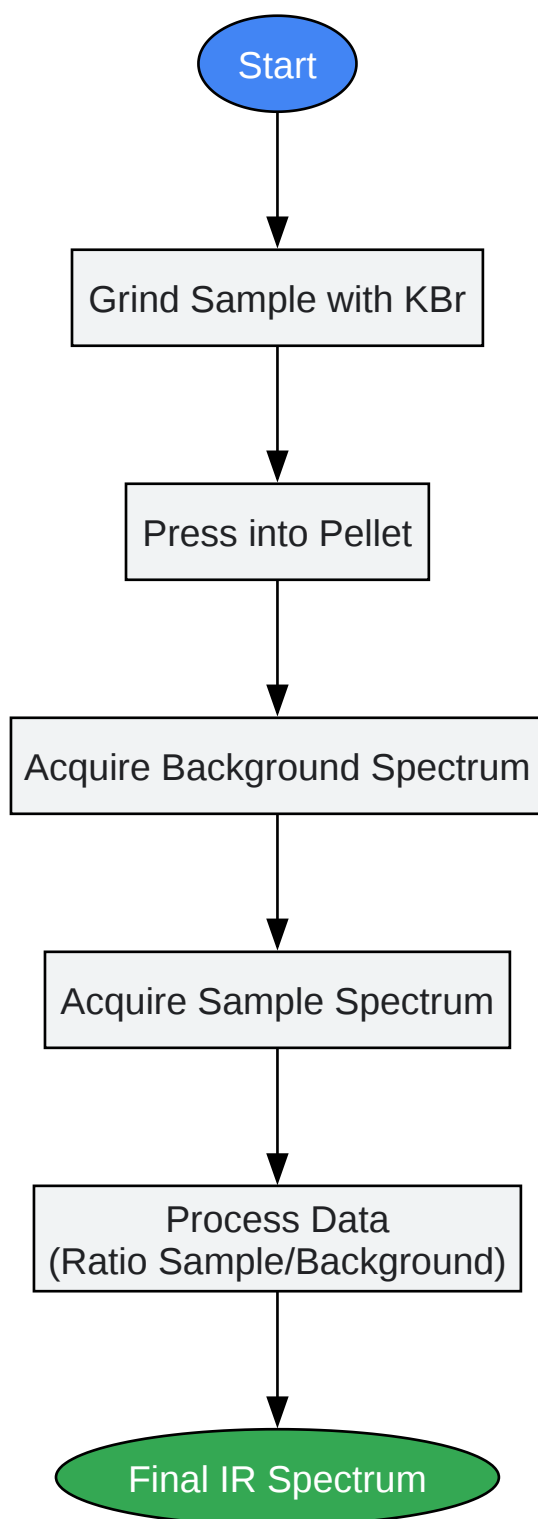
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of corticosteroids.



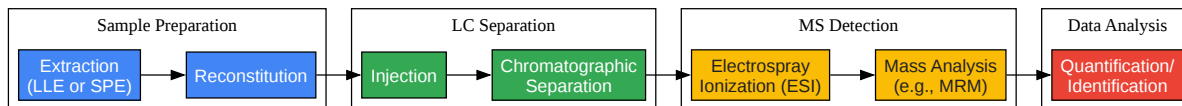
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NMR Spectroscopy Workflow



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IR Spectroscopy (KBr Pellet) Workflow



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LC-MS/MS Analysis Workflow

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